1H-Perfluorohex-1-ene (CAS 66249-21-6): Chemical Properties, Synthesis, and Applications in Advanced Drug Development
1H-Perfluorohex-1-ene (CAS 66249-21-6): Chemical Properties, Synthesis, and Applications in Advanced Drug Development
As drug discovery paradigms shift toward highly fluorinated architectures to optimize pharmacokinetic profiles, polyfluoroalkenes have emerged as critical building blocks. 1H-Perfluorohex-1-ene (C₆HF₁₁) stands out as a versatile, highly electrophilic synthon. This technical guide provides an in-depth analysis of its physicochemical properties, details self-validating synthetic methodologies, and explores its strategic utility in modern drug development.
Physicochemical Profiling and Molecular Causality
The utility of 1H-perfluorohex-1-ene in medicinal chemistry is fundamentally driven by its unique physicochemical profile. The dense electron-withdrawing nature of the undecafluoropentyl chain adjacent to the terminal double bond drastically alters the molecule's reactivity and physical characteristics[1].
Table 1: Quantitative Physicochemical Data of 1H-Perfluorohex-1-ene
| Property | Value | Causality / Pharmacokinetic Impact |
| IUPAC Name | 1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-ene | Defines the terminal protonated double bond, serving as the primary reactive handle. |
| CAS Number | 66249-21-6 | Standardized identifier for global procurement and regulatory tracking. |
| Molecular Formula | C₆HF₁₁ | The extreme F:C ratio creates a dense, hydrophobic electron cloud[1]. |
| Molecular Weight | 282.05 g/mol | Falls well within Lipinski’s Rule of 5, making it an ideal fragment for API synthesis[1]. |
| XLogP3 | ~3.6 | High lipophilicity predicts strong lipid bilayer permeability in biological systems[1]. |
| Topological Polar Surface Area | 0 Ų | The complete absence of hydrogen bond donors/acceptors restricts aqueous solubility but maximizes passive diffusion[1]. |
Advanced Synthetic Methodologies
The synthesis of 1H-perfluorohex-1-ene requires overcoming the extreme stability of the C–F bond (approx. 485 kJ/mol)[2]. Below are two field-proven methodologies: a liquid-phase reductive defluorination and a solid-state mechanochemical conversion.
Method A: Liquid-Phase Reductive Defluorination via Phosphonium Intermediates
This classical approach utilizes the high electrophilicity of the terminal difluoromethylene group in perfluorinated alkenes. Tributylphosphine (Bu₃P) acts as a nucleophile, selectively attacking the least sterically hindered alkenic C–F bond to form a phosphonium fluoride intermediate, which is subsequently cleaved by water[3].
Mechanistic pathway of reductive defluorination using tributylphosphine.
Step-by-Step Protocol:
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Preparation: Emulsify 29.6 g (98 mmol) of dodecafluorohex-1-ene in 150 mL of anhydrous diglyme in a flame-dried, multi-neck round-bottom flask under an argon atmosphere[3].
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Thermal Control: Cool the emulsion to strictly –50 °C using a dry ice/acetone bath. Causality: The low temperature is critical to prevent the highly reactive fluoroalkene from undergoing unwanted polymerization or violent exothermic runaway during phosphine addition[3].
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Nucleophilic Addition: Add 19.9 g (98 mmol) of Bu₃P dropwise over 30 minutes. Maintain stirring. The sterically accessible terminal carbon is selectively attacked[3].
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Hydrolysis: Introduce stoichiometric amounts of water to cleave the intermediate C–P bond, yielding the (E)-vicinal difluoroalkene product[3].
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Validation (Self-Validating Feedback): Monitor the reaction via ¹⁹F NMR. The successful conversion is validated by the disappearance of the terminal =CF₂ signal and the emergence of a characteristic doublet of multiplets representing the =CHF group.
Method B: Solid-State Mechanochemical Defluorination
Recent advancements in green chemistry have demonstrated that perfluorohexanoic acid (PFHxA) can be quantitatively converted to 1H-perfluorohex-1-ene using mechanochemistry[2]. This method bypasses hazardous solvents by utilizing tribochemical energy.
Mechanochemical conversion of PFHxA to 1H-perfluorohex-1-ene via Al2O3.
Step-by-Step Protocol:
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Loading: Load PFHxA and anhydrous aluminum oxide (Al₂O₃) into a stainless-steel planetary ball mill container at a molar ratio of 1:25[2].
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Tribochemical Activation: Co-grind the mixture at 350 rpm for 2.5 hours. Causality: The massive excess of Al₂O₃ acts as a solid-state Lewis acid. The kinetic energy from the ball mill creates localized "hot spots" (plasma-like states) that drive the decarboxylation of the acid and the subsequent elimination of a fluoride ion, forming the terminal alkene without bulk heating[2],[4].
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Extraction: Extract the resulting polyfluoroalkene using a cold trap or low-boiling fluorinated solvent.
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Validation (Self-Validating Feedback): Utilize a Fluoride Ion-Selective Electrode (F-ISE) on the residual solid matrix to quantify the released F⁻ ions. The stoichiometric release of fluoride perfectly correlates with the quantitative conversion to 1H-perfluorohex-1-ene, which is further confirmed via GC-MS[2].
Strategic Applications in Drug Development
In the pharmaceutical industry, 1H-perfluorohex-1-ene is not an end-product but a highly specialized intermediate used to engineer the pharmacokinetic properties of Active Pharmaceutical Ingredients (APIs).
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Bioisosterism and Metabolic Shielding: The incorporation of a perfluorohexyl chain via the alkene handle serves as a robust bioisostere for traditional alkyl chains. Because the C–F bond is highly resistant to oxidative cleavage, appending this motif shields the drug molecule from rapid degradation by Cytochrome P450 enzymes in the liver.
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Late-Stage Functionalization: The terminal protonated double bond (=CHF) is highly polarized. It serves as an excellent anchor for transition-metal-catalyzed cross-coupling reactions (e.g., modified Heck couplings) or radical-mediated thiol-ene additions. This allows medicinal chemists to "click" the perfluoroalkyl chain onto complex pharmacophores late in the synthesis pipeline, drastically increasing the API's lipophilicity and cell-membrane penetration capabilities.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 21455498, 1H-Perfluorohex-1-ene". PubChem. Available at:[Link]
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Science of Synthesis. "Product Class 3: 1,2-Bis(heteroatom-substituted) Alkenes". Thieme Connect. Available at:[Link]
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Tang et al. "Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts". Int J Environ Res Public Health, 2020. Available at:[Link]
Sources
- 1. 1H-Perfluorohex-1-ene | C6HF11 | CID 21455498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
